2-({5-Chloro-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-2-yl}sulfinyl)ethanol
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Overview
Description
2-({5-Chloro-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-2-yl}sulfinyl)ethanol is a complex organic compound that features a thiazole ring, a sulfonyl group, and a chlorinated aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({5-Chloro-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-2-yl}sulfinyl)ethanol typically involves multiple steps. One common method starts with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to afford the thiazole ring . The intermediate is then converted into a sulfonyl chloride, which undergoes nucleophilic attack by the appropriate alcohol to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
2-({5-Chloro-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-2-yl}sulfinyl)ethanol can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone.
Reduction: The sulfinyl group can be reduced to a sulfide.
Substitution: The chlorine atom on the aromatic ring can be substituted by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: The major product is the corresponding sulfone.
Reduction: The major product is the corresponding sulfide.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
2-({5-Chloro-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-2-yl}sulfinyl)ethanol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-({5-Chloro-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-2-yl}sulfinyl)ethanol involves its interaction with specific molecular targets. The sulfonyl and thiazole groups are known to interact with enzymes and proteins, potentially inhibiting their activity. This compound may also interfere with cellular pathways by binding to key receptors or enzymes, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Similar structure with a thiadiazole ring instead of a thiazole ring.
1-[(4-Methylphenyl)sulfonyl]-2,3-dihydro-4(1H)-quinolinone: Contains a sulfonyl group and a quinolinone ring.
2-[(4-Methylphenyl)sulfonyl]ethanol: Similar sulfonyl group but lacks the thiazole and chlorinated aromatic ring.
Uniqueness
2-({5-Chloro-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-2-yl}sulfinyl)ethanol is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the thiazole ring and the sulfonyl group makes it a versatile intermediate in organic synthesis and a potential candidate for drug development .
Properties
Molecular Formula |
C12H12ClNO4S3 |
---|---|
Molecular Weight |
365.9 g/mol |
IUPAC Name |
2-[[5-chloro-4-(4-methylphenyl)sulfonyl-1,3-thiazol-2-yl]sulfinyl]ethanol |
InChI |
InChI=1S/C12H12ClNO4S3/c1-8-2-4-9(5-3-8)21(17,18)11-10(13)19-12(14-11)20(16)7-6-15/h2-5,15H,6-7H2,1H3 |
InChI Key |
XPCQLFIXGRGVHH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=N2)S(=O)CCO)Cl |
Origin of Product |
United States |
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